2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
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Overview
Description
This would typically involve identifying the compound’s functional groups and overall structure, which can often give clues about its properties and reactivity.
Synthesis Analysis
This would involve looking at how the compound can be synthesized from available starting materials, considering factors like the cost of materials, the number of steps, and the overall yield.Molecular Structure Analysis
This could involve techniques like X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include looking at its behavior under various conditions (e.g., heat, pressure, presence of catalysts) and with various reagents.Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Environmental Impact and Degradation
- Studies on acetaminophen degradation by advanced oxidation processes (AOPs) reveal insights into the environmental fate of related acetamides. AOPs efficiently break down acetaminophen in water, producing various by-products. These findings suggest potential environmental applications for managing the degradation of similar compounds (Qutob et al., 2022).
Biological Effects and Toxicology
- Research on acetamide and its derivatives has provided valuable data on their toxicological profiles and biological effects. This includes understanding the biological consequences of exposure and the significance of these chemicals in commercial applications (Kennedy, 2001).
Chemical Synthesis and Organic Chemistry Applications
- Synthetic organic chemistry research has explored N-acylated aromatic amines for their utility in creating a variety of chemical entities. These compounds serve as crucial intermediates in synthesizing numerous organic molecules, indicating potential research applications for 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide in developing new chemical entities or in drug discovery processes (Kondo & Murakami, 2001).
Pharmacology and Drug Development
- Investigations into the pharmacological properties of compounds like nimesulide, a non-steroidal anti-inflammatory drug, shed light on the therapeutic efficacy and mechanism of action of acetamide derivatives in inflammation and pain states. Such studies indicate the potential for 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide in pharmacological research and drug development (Ward & Brogden, 1988).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This could involve speculating on potential applications for the compound, based on its properties and reactivity, or suggesting further studies that could be done to learn more about it.
properties
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391709 |
Source
|
Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
CAS RN |
19746-42-0 |
Source
|
Record name | α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19746-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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